4-(2-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid, 95%
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Overview
Description
4-(2-Fluoro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% (hereafter referred to as FMMB) is an organic compound used in a variety of scientific applications, including synthesis, research, and lab experiments. FMMB is a colorless, crystalline solid with a melting point of approximately 112°C. It has a molecular weight of 230.23 g/mol and a chemical formula of C12H10FNO3. FMMB is soluble in methanol, ethanol, and acetonitrile and is insoluble in water.
Mechanism of Action
FMMB acts as a catalyst in the synthesis of organic compounds. It facilitates the reaction of two molecules by providing a site for the reaction to occur. This is known as a nucleophilic substitution reaction, where the electron-rich nucleophile is substituted for the electron-deficient electrophile. The reaction is catalyzed by the presence of the FMMB molecule, which helps to speed up the reaction and increase the yield of the desired product.
Biochemical and Physiological Effects
FMMB has no known biochemical or physiological effects in humans or animals. It is not metabolized or absorbed by the body and is excreted unchanged in the urine.
Advantages and Limitations for Lab Experiments
FMMB has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is easy to handle and store. It is also a highly effective catalyst for a variety of organic reactions. However, its use in laboratory experiments is limited by its relatively low solubility in water and its tendency to hydrolyze in the presence of moisture.
Future Directions
The use of FMMB in scientific research has the potential to expand in the future. Its use in the synthesis of pharmaceuticals and other biologically active compounds could be further explored. Additionally, it could be used to synthesize fluorescent probes for use in fluorescence microscopy and flow cytometry. It could also be used to facilitate the synthesis of organic compounds with novel properties. Finally, further research into the mechanism of action of FMMB could lead to the development of more efficient and cost-effective methods of synthesis.
Synthesis Methods
FMMB can be synthesized using a variety of methods. The most common method involves the reaction of 4-methoxyphenol with 2-fluorobenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.
Scientific Research Applications
FMMB has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of fluorescent probes, such as fluorescein and rhodamine, which are used in fluorescence microscopy and flow cytometry. FMMB is also used as a reagent in the synthesis of biologically active compounds, such as hormones and neurotransmitters.
properties
IUPAC Name |
4-(2-fluoro-4-methoxyphenyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-10-4-6-11(13(16)8-10)9-3-5-12(15(17)18)14(7-9)20-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZMXXDPISBVAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690110 |
Source
|
Record name | 2'-Fluoro-3,4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261891-89-7 |
Source
|
Record name | 2'-Fluoro-3,4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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